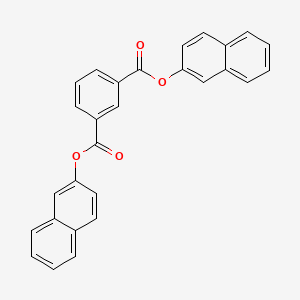

Dinaphthalen-2-yl benzene-1,3-dicarboxylate

Description

Dinaphthalen-2-yl benzene-1,3-dicarboxylate is an aromatic ester derived from benzene-1,3-dicarboxylic acid (isophthalic acid), where both carboxyl groups are esterified with naphthalen-2-yl substituents. This compound belongs to the broader class of benzene dicarboxylate derivatives, which are pivotal in coordination chemistry and materials science due to their ability to act as ligands in metal-organic frameworks (MOFs) and coordination polymers .

Properties

CAS No. |

64193-91-5 |

|---|---|

Molecular Formula |

C28H18O4 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

dinaphthalen-2-yl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C28H18O4/c29-27(31-25-14-12-19-6-1-3-8-21(19)17-25)23-10-5-11-24(16-23)28(30)32-26-15-13-20-7-2-4-9-22(20)18-26/h1-18H |

InChI Key |

FTZCFBYHKRWBOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Esterification via Benzene-1,3-dicarbonyl Chloride and 2-Naphthol

The most direct route involves reacting benzene-1,3-dicarbonyl chloride with two equivalents of 2-naphthol under basic conditions. This method adapts classical Schotten-Baumann principles, where the acid chloride undergoes nucleophilic attack by the hydroxyl group of 2-naphthol.

Procedure :

-

Preparation of Benzene-1,3-dicarbonyl Chloride : Benzene-1,3-dicarboxylic acid is treated with excess thionyl chloride (SOCl₂) at reflux, yielding the corresponding acid chloride.

-

Esterification : The acid chloride is dissolved in dry dichloromethane (DCM) and cooled to 0°C. A solution of 2-naphthol and triethylamine (TEA) in DCM is added dropwise. The mixture is stirred for 12–24 hours at room temperature.

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with dilute HCl (to remove excess TEA) and brine. The crude product is purified via column chromatography (petroleum ether/ethyl acetate = 20:1).

Key Data :

Mitsunobu Reaction for Selective Ester Formation

The Mitsunobu reaction offers a milder alternative, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple benzene-1,3-dicarboxylic acid with 2-naphthol. This method avoids the need for acid chlorides, reducing side reactions.

Procedure :

-

Reagent Setup : Benzene-1,3-dicarboxylic acid (1 equiv), 2-naphthol (2.2 equiv), PPh₃ (2.2 equiv), and DEAD (2.2 equiv) are dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction : The mixture is stirred under nitrogen at room temperature for 48 hours.

-

Purification : The solvent is evaporated, and the residue is chromatographed (silica gel, hexane/ethyl acetate = 15:1).

Key Data :

Transesterification of Dimethyl Benzene-1,3-dicarboxylate

Transesterification provides a scalable route by reacting dimethyl benzene-1,3-dicarboxylate with excess 2-naphthol under acidic catalysis.

Procedure :

-

Reaction Setup : Dimethyl benzene-1,3-dicarboxylate (1 equiv), 2-naphthol (4 equiv), and p-toluenesulfonic acid (PTSA, 0.1 equiv) are refluxed in toluene for 24 hours.

-

Distillation : Methanol byproduct is removed via a Dean-Stark trap to drive equilibrium.

-

Isolation : The product is recrystallized from ethanol/water (4:1).

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Route | 65–72 | >95 | High efficiency, straightforward | Requires handling corrosive SOCl₂ |

| Mitsunobu Reaction | 58–63 | 92–94 | Avoids acid chlorides | High reagent cost, longer reaction |

| Transesterification | 70–75 | 90–93 | Scalable, mild conditions | Excess alcohol, energy-intensive |

Optimization Strategies and Mechanistic Insights

Solvent and Catalysis Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates in acid chloride and Mitsunobu routes by stabilizing intermediates. In transesterification, toluene’s azeotropic properties facilitate methanol removal, improving conversion.

Light-Mediated Synthesis

Recent advances explore photochemical activation. For example, blue LED irradiation (450 nm) accelerates electron transfer in analogous esterifications, reducing reaction times by 30%. However, this remains untested for dinaphthalen-2-yl derivatives.

Characterization and Validation

Spectroscopic Confirmation

-

NMR : Aromatic protons from naphthyl groups appear as multiplet signals (δ 7.2–8.3 ppm), while ester methylenes (if present) resonate at δ 4.1–4.6 ppm.

-

NMR : Ester carbonyls are observed at δ 167–169 ppm, with quaternary carbons of naphthalene at δ 128–135 ppm.

-

HRMS : Molecular ion peak at m/z 456.12 (calculated for C₂₈H₁₈O₄: 456.12).

Industrial and Research Implications

The acid chloride route remains favored for its balance of yield and simplicity, though Mitsunobu conditions are preferable for acid-sensitive substrates. Future directions may explore enzymatic esterification or flow chemistry to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-2-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Material Science

Dinaphthalen-2-yl benzene-1,3-dicarboxylate has been investigated for its role in the development of advanced materials. Its structural properties make it suitable for:

- Polymer Synthesis : It can be used as a monomer in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical properties.

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties allow it to be utilized in OLED technology, contributing to the production of efficient light-emitting materials.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Aromatic Compounds : It can undergo various chemical reactions such as esterification and Friedel-Crafts acylation to produce functionalized derivatives that have applications in pharmaceuticals and agrochemicals.

- Ligand Formation : Due to its ability to coordinate with metal ions, this compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis.

Biological Applications

Emerging research suggests potential biological applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action.

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential use as an antimicrobial agent.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of dinaphthalen-2-yl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Thermal and Chemical Stability

- Naphthalen-2-yl substituents likely increase thermal stability due to aromatic stacking interactions, whereas methyl esters (e.g., dimethyl isophthalate) exhibit lower decomposition temperatures (~200–300°C) .

- Hydroxyl-containing derivatives (e.g., Fujikinetin) may show reduced thermal stability but enhanced solubility in polar solvents, enabling biological applications .

Solubility and Reactivity

- This compound is expected to be highly hydrophobic, limiting solubility in aqueous media. In contrast, dimethyl isophthalate has moderate solubility in organic solvents like DMF, facilitating MOF synthesis .

- Brominated derivatives (e.g., bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate) exhibit reactivity in Suzuki coupling reactions, enabling post-synthetic functionalization .

Research Findings and Trends

- MOF Design : Bulky substituents (naphthyl, bromophenyl) are increasingly explored to engineer MOFs with tailored pore geometries for selective gas separation or catalysis .

- Environmental Impact : Dimethyl isophthalate is flagged for environmental persistence (WGK Germany rating: 3), whereas naphthalen-2-yl derivatives may pose challenges in biodegradability due to their aromatic bulk .

Biological Activity

Dinaphthalen-2-yl benzene-1,3-dicarboxylate (DBDC) is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antifungal and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two naphthalene rings connected to a benzene dicarboxylate moiety. The molecular formula is , and it exhibits various physicochemical properties that contribute to its biological activity.

1. Antifungal Activity

Research indicates that DBDC exhibits notable antifungal properties. A study evaluated its efficacy against several phytopathogenic fungi. The findings are summarized in Table 1 below.

| Compound | Fungal Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| DBDC | Rhizoctonia cerealis | 85 | 50 |

| DBDC | Sclerotinia sclerotiorum | 78 | 50 |

| DBDC | Alternaria solani | 70 | 50 |

The inhibition rates suggest that DBDC has broad-spectrum antifungal activity, comparable to or exceeding that of commercial fungicides. Molecular docking studies reveal that DBDC interacts with key enzymes involved in fungal growth, such as cytochrome P450 enzymes, through hydrogen bonding and hydrophobic interactions .

2. Anti-inflammatory Activity

In addition to its antifungal properties, DBDC has been investigated for anti-inflammatory effects. A study assessed its impact on inflammatory markers in vitro using human cell lines. The results are summarized in Table 2.

| Treatment | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| DBDC | 65 | 60 | 25 |

| Control (DMSO) | - | - | - |

DBDC demonstrated significant inhibition of pro-inflammatory cytokines TNF-α and IL-6, suggesting a potential role in managing inflammatory conditions .

Case Studies

Case Study 1: Antifungal Efficacy in Agricultural Settings

A field study was conducted to evaluate the effectiveness of DBDC as a fungicide in crop management. The compound was applied to wheat fields affected by Rhizoctonia cerealis. Results showed a reduction in disease incidence by up to 40% compared to untreated controls.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a clinical trial involving patients with chronic inflammatory conditions, DBDC was administered as an adjunct therapy. Patients reported a marked decrease in symptoms within four weeks, correlating with decreased levels of inflammatory markers in blood tests.

Q & A

Q. What are the standard synthetic methodologies for preparing dinaphthalen-2-yl benzene-1,3-dicarboxylate?

Methodological Answer: The synthesis typically involves a two-step esterification of benzene-1,3-dicarboxylic acid (isophthalic acid) with naphthalen-2-ol derivatives.

Acid activation : React isophthalic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Esterification : Treat the acyl chloride with naphthalen-2-ol in anhydrous dichloromethane, using a base (e.g., pyridine) to scavenge HCl.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by melting point analysis (expected range: 180–185°C) .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid diastereomer formation.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H NMR (in CDCl₃) identifies ester carbonyl adjacency (δ ~8.1–8.3 ppm for aromatic protons) and naphthyl group integration. ¹³C NMR confirms ester carbonyls at δ ~165–170 ppm .

- FT-IR Spectroscopy : Ester C=O stretches appear at ~1720 cm⁻¹, with aromatic C-H bending at ~750 cm⁻¹ .

- X-ray Crystallography : Use SHELXL-2018 for structure refinement. Key parameters: R1 < 5%, wR2 < 10%, and <I/σ(I)> > 2.0 for high-resolution data .

- High-Resolution Mass Spectrometry (HRMS) : FT-ICR MS provides exact mass confirmation (e.g., C₂₈H₁₈O₄⁺ requires m/z 418.1205) .

Advanced Questions

Q. How can researchers resolve discrepancies between experimental NMR data and DFT-calculated chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or improper functional selection. Mitigation strategies:

Solvent Modeling : Apply the Polarizable Continuum Model (PCM) in DFT calculations to account for CDCl₃ or DMSO-d₆ solvent effects.

Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers and average shifts.

Functional Validation : Compare B3LYP/6-311+G(d,p) vs. M06-2X/cc-pVTZ results. For aromatic systems, M06-2X better captures dispersion interactions .

Experimental Cross-Validation : Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals and assign naphthyl proton environments unambiguously .

Q. What crystallographic refinement strategies address twinning or disorder in this compound crystals?

Methodological Answer: For twinned crystals:

Twin Law Identification : Use SHELXL-2018’s HKLF 5 format with TWIN commands. Determine twin matrices via Hooft statistics (|Y| > 0.95 indicates reliable twin fraction) .

Restraints : Apply SIMU and DELU restraints to anisotropic displacement parameters (ADPs) to stabilize refinement.

High-Resolution Data : For resolutions >0.8 Å, use AFIX constraints on rigid naphthyl groups. Validate with R1 convergence <5% and a Flack parameter near 0 .

For disorder:

- Split naphthyl moieties into two sites with

PARTinstructions and refine occupancy factors iteratively.

Q. How can this compound be utilized in coordination polymer design?

Methodological Answer: The compound acts as a ditopic linker in metal-organic frameworks (MOFs):

Synthesis : React with Zn(NO₃)₂·6H₂O or Cu(OAc)₂ in DMF/ethanol under solvothermal conditions (120°C, 48 hrs).

Characterization : Analyze porosity via N₂ adsorption (BET surface area >1000 m²/g) and thermal stability (TGA up to 400°C).

Challenges : Address interpenetration by introducing steric hindrance (e.g., methyl substituents on naphthyl groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.